molecular formula C20H21NO3 B6545056 N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 929390-04-5

N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6545056
CAS RN: 929390-04-5
M. Wt: 323.4 g/mol
InChI Key: WTZOSASXIHNUPY-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide” is a complex organic compound. It contains a benzofuran moiety (a fused benzene and furan ring), an amide group (-CONH2), and an ethoxy group (-OCH2CH3). The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, an amide group, and an ethoxy group. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions under acidic or basic conditions . The benzofuran moiety might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the ethoxy group might increase the compound’s solubility in organic solvents .

Future Directions

The study of benzofuran derivatives is an active area of research due to their diverse biological activities. Future research on this compound could involve exploring its potential biological activities, studying its reactions, and developing methods for its synthesis .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-23-15-9-10-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-7-12(2)13(17)3/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZOSASXIHNUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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